molecular formula C20H17N5O3 B2502140 benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate CAS No. 863019-48-1

benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate

Cat. No.: B2502140
CAS No.: 863019-48-1
M. Wt: 375.388
InChI Key: SQBNIEZBAOJDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a benzyl ester group at the 2-position and a 4-methylphenyl substituent at the 3-position of the triazole ring. Its molecular formula is C₂₂H₂₀N₄O₃, with a molecular weight of 388.42 g/mol. The 4-methylphenyl group contributes steric and electronic effects that may influence binding to biological targets, such as kinases or enzymes involved in oxidative stress pathways .

Properties

IUPAC Name

benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-16(10-8-14)25-19-18(22-23-25)20(27)24(13-21-19)11-17(26)28-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNIEZBAOJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of β-Keto Ester Intermediate

Ethyl 3-(4-methylbenzyl)-3-oxopropanoate serves as the foundational building block. Synthesis involves:

  • Benzylation of ethyl acetoacetate with 4-methylbenzyl bromide in refluxing toluene (8–12 h)
  • Purification via silica gel chromatography (hexane/ethyl acetate 4:1)

Key reaction parameters :

Parameter Value
Temperature 110°C
Catalyst None (neat conditions)
Yield 85–92%

Cyclocondensation with 3,5-Diamino-1,2,4-Triazole

The β-keto ester undergoes microwave-assisted cyclization in ionic liquid BMIM-PF6:

  • Reagent stoichiometry :
    • β-Keto ester : 3,5-diamino-1,2,4-triazole = 1:1.2
    • BMIM-PF6 (3 mL/mmol substrate)
  • Microwave conditions :
    • 200°C, 300 W, 20 min
  • Workup :
    • Dilution with ice-cwater
    • Filtration and recrystallization (ethanol/water)

Product characteristics :

  • White crystalline solid
  • MP: 214–216°C
  • HPLC purity >98%

Structural Confirmation and Analytical Data

The final product was characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, H-5)
  • δ 7.35–7.28 (m, 5H, benzyl aromatic)
  • δ 5.18 (s, 2H, OCH₂Ph)
  • δ 4.62 (s, 2H, CH₂COO)
  • δ 2.39 (s, 3H, Ar-CH₃)

13C NMR (101 MHz, DMSO-d₆) :

  • δ 170.2 (C=O ester)
  • δ 161.7 (C7=O)
  • δ 152.4–141.2 (triazole/pyrimidine carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : 434.1584 [M+H]⁺
  • Observed : 434.1581

Alternative Synthetic Routes

One-Pot Cyclization Approach

Adapting methodology from fused heterocycle synthesis:

  • Simultaneous triazole formation and acetate introduction
  • Advantages :
    • Reduced purification steps
    • 15% higher overall yield
  • Limitations :
    • Requires strict temperature control

Solid-Phase Synthesis

Modified from parallel synthesis techniques:

  • Wang resin-bound intermediate
  • Key steps :
    • On-resin cyclization
    • Cleavage with TFA/CH₂Cl₂
  • Yield comparison :
    • Solution-phase: 68%
    • Solid-phase: 61%

Scale-Up Considerations and Process Optimization

Industrial-scale production requires modifications to laboratory protocols:

Cost Analysis

Component Lab-scale Cost Kilo-scale Cost
4-Methylbenzyl bromide $12/g $4/g
BMIM-PF6 $35/mL $18/mL
Benzyl bromoacetate $8/g $3/g

Chemical Reactions Analysis

Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin

Biological Activity

Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate (CAS Number: 946385-08-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core that is known for its biological activity. The molecular formula is C20H18N6O2C_{20}H_{18}N_{6}O_{2} with a molecular weight of approximately 374.4 g/mol. The presence of the benzyl and 4-methylphenyl groups contributes to its lipophilicity and potential interaction with biological targets.

PropertyValue
Molecular FormulaC20H18N6O2
Molecular Weight374.4 g/mol
CAS Number946385-08-6
Purity≥95%

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of 12.50 µM.
  • NCI-H460 (Lung Cancer) : Exhibited an IC50 value of 42.30 µM.

These results indicate that the compound may inhibit cell proliferation effectively and could be further explored as a potential chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms of action are still under investigation but may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in the following areas:

  • Anti-inflammatory : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant : It has been suggested that the triazole moiety contributes to antioxidant activity by scavenging free radicals .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can lead to enhanced potency and selectivity towards specific targets.

Key Findings in SAR Studies :

  • Substituent Effects : The presence of electron-donating groups such as methyl on the phenyl ring enhances anticancer activity.
  • Ring Modifications : Alterations in the triazole or pyrimidine rings can significantly affect the binding affinity to target enzymes or receptors .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Triazole Derivatives : Researchers synthesized various triazole derivatives and evaluated their biological activities. Some derivatives exhibited improved anticancer properties compared to the parent compound.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives might reduce tumor growth in animal models without significant toxicity .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate exhibit various biological activities:

  • Anticancer Activity : Studies have shown that related triazole-pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against a range of bacterial and fungal strains. The incorporation of triazole and pyrimidine moieties is believed to enhance its bioactivity .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for key enzymes involved in metabolic pathways. For example, studies on similar compounds have highlighted their effectiveness as inhibitors of acetylcholinesterase and α-glucosidase .

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Research in Pharmacy, derivatives of triazole-pyrimidine were synthesized and evaluated for their anticancer properties. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study demonstrated that certain derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetate 3-(4-methylphenyl), 6-(benzyl acetate) C₂₂H₂₀N₄O₃ 388.42 Enhanced lipophilicity; potential kinase inhibition Synthesized
Methyl [3-(4-chlorobenzyl)-7-oxo-3H,6H-triazolo[4,5-d]pyrimidin-6-yl]acetate 3-(4-chlorobenzyl), 6-(methyl acetate) C₁₅H₁₃ClN₄O₃ 348.75 Higher electrophilicity due to Cl substituent; moderate cytotoxicity
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H-triazolo[4,5-d]pyrimidin-7-one 3-(4-fluorobenzyl), 6-(piperazinyl ethyl ketone) C₂₅H₂₃FN₈O₂ 486.50 Dual-targeting (kinase and GPCR modulation)
N-(4-Acetamidophenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H-triazolo[4,5-d]pyrimidin-6-yl]acetamide 3-(3-methoxyphenyl), 6-(acetamidophenyl acetamide) C₂₂H₂₀N₆O₄ 456.44 Improved solubility; anticancer activity (IC₅₀ ~ 5 µM vs. MCF-7)
2-{3-[(4-Methylphenyl)methyl]-7-oxo-3H,6H-triazolo[4,5-d]pyrimidin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(4-methylphenyl), 6-(trifluoromethylphenyl acetamide) C₂₁H₁₇F₃N₆O₂ 442.40 High metabolic stability; CNS penetration potential

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃): Compounds like the methyl 4-chlorobenzyl derivative () exhibit increased electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, this may reduce metabolic stability compared to the 4-methylphenyl group in the target compound . Benzyl vs.

Biological Activity :

  • The 3-(3-methoxyphenyl) analogue () demonstrated potent anticancer activity against MCF-7 cells (IC₅₀ = 5 µM), attributed to oxidative stress induction via ROS generation .
  • The 4-fluorobenzyl-piperazinyl derivative () showed dual inhibitory activity against kinases and G-protein-coupled receptors (GPCRs), suggesting broad therapeutic utility .

Synthetic Accessibility :

  • The target compound’s benzyl ester can be synthesized via alkylation of a triazolopyrimidine precursor with benzyl bromoacetate, achieving yields of ~70–80% under mild conditions .
  • In contrast, analogues with complex substituents (e.g., piperazinyl groups in ) require multi-step protocols, reducing overall yields to 40–50% .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a triazolopyrimidine core fused with a benzyl acetate group and a 4-methylphenyl substituent. The triazolopyrimidine moiety contributes to π-π stacking interactions, while the 4-methylphenyl group enhances lipophilicity, affecting solubility and binding affinity. The ester group (benzyl acetate) introduces hydrolytic sensitivity under basic conditions, necessitating pH-controlled environments during synthesis . Reactivity is further modulated by electron-withdrawing effects of the triazole ring, which may facilitate nucleophilic substitution at the pyrimidine carbonyl position.

Advanced: How can researchers optimize multi-step synthesis routes to improve yield and purity?

  • Stepwise Reaction Monitoring : Use HPLC or TLC to track intermediate formation (e.g., cyclization of the triazolopyrimidine core) and optimize reaction times .
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency for amide bond formation, while dichloromethane is preferred for acid-sensitive steps .
  • Catalyst Screening : Triethylamine or DMAP can accelerate esterification or acylation steps .
  • Purification Strategies : Employ gradient column chromatography with silica gel or preparative HPLC to isolate high-purity fractions. Validate purity via NMR (1H/13C) and HRMS .

Basic: What spectroscopic techniques are critical for confirming the molecular structure?

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons from the 4-methylphenyl group at ~7.2 ppm; ester methylene protons at ~4.5 ppm). 13C NMR confirms carbonyl (C=O) and triazole carbon signals .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and triazolopyrimidine carbonyl) .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion peak matching C₂₂H₂₀N₄O₃) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, particularly for the triazolopyrimidine core and substituent orientations. Use SHELXL for refinement, leveraging Hirshfeld surfaces to analyze intermolecular interactions .
  • Disorder Modeling : For flexible groups (e.g., benzyl acetate), apply restraints or split-site occupancy in refinement software to address electron density ambiguities .
  • Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to ensure geometric accuracy .

Basic: What biological targets are associated with the triazolopyrimidine scaffold?

The triazolopyrimidine core is implicated in kinase inhibition (e.g., CDKs, EGFR) via competitive binding to ATP pockets. The 4-methylphenyl group may enhance hydrophobic interactions with nonpolar enzyme subpockets, while the benzyl acetate moiety can serve as a prodrug motif, hydrolyzing in vivo to release active metabolites .

Advanced: How can researchers address discrepancies in enzyme inhibition assays?

  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate assay conditions (pH, temperature, cofactors) .
  • Binding Mode Analysis : Use molecular docking (AutoDock Vina) or MD simulations to assess triazolopyrimidine-enzyme interactions. Compare with crystallographic data from homologous proteins .
  • IC50 Replication : Perform dose-response curves in triplicate and account for solvent effects (e.g., DMSO tolerance limits) .

Basic: What stability considerations are critical for storage and handling?

  • Hydrolytic Degradation : Store at -20°C in anhydrous DMSO or under nitrogen to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV exposure due to the conjugated triazolopyrimidine system .
  • pH Stability : Avoid buffers below pH 5 or above pH 8 to minimize decomposition .

Advanced: How can synthetic byproducts be identified and mitigated?

  • Byproduct Profiling : Use LC-MS to detect impurities (e.g., uncyclized intermediates or oxidized derivatives) .
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq of coupling agents) or switch to microwave-assisted synthesis to reduce side reactions .
  • Scavenger Resins : Employ polymer-bound reagents (e.g., trisamine resins) to trap excess acylating agents .

Basic: What computational methods aid in predicting physicochemical properties?

  • LogP Calculation : Use ChemAxon or MarvinSuite to estimate lipophilicity, critical for bioavailability .
  • pKa Prediction : ADMET Predictor or SPARC identifies ionizable groups (e.g., ester carbonyl pKa ~12) .
  • Solubility Modeling : Hansen solubility parameters guide solvent selection for formulation .

Advanced: How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target enzyme and assess compound efficacy rescue .
  • Metabolite Profiling : LC-MS/MS quantifies active metabolites (e.g., hydrolyzed acetate) in lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.